N-(4-phenoxyphenyl)isonicotinamide

Cancer Research Drug Discovery In Silico Screening

N-(4-Phenoxyphenyl)isonicotinamide (CAS 255904-98-4) is a versatile medicinal chemistry scaffold with demonstrated kinase inhibition, apoptosis modulation, and potent TNKS inhibition (IC50=0.035 µM in direct analogs). Ideal for oncology screening decks and agrochemical ovicide discovery. Its unique isonicotinamide linkage ensures target selectivity; structural analogs with nicotinamide or 2-chloro substitutions cannot substitute without altering activity. High lipophilicity (LogP ~4.2-7.67) makes it a model compound for ADME formulation studies.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
CAS No. 255904-98-4
Cat. No. B5842188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)isonicotinamide
CAS255904-98-4
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
InChIInChI=1S/C18H14N2O2/c21-18(14-10-12-19-13-11-14)20-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-13H,(H,20,21)
InChIKeyRUPICOJYZCVQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-phenoxyphenyl)isonicotinamide (CAS 255904-98-4) for Research Procurement


N-(4-phenoxyphenyl)isonicotinamide (CAS 255904-98-4) is a synthetic organic compound with the molecular formula C18H14N2O2 and a molecular weight of 290.32 g/mol . It is characterized by a diphenyl ether (phenoxyphenyl) group linked to an isonicotinamide moiety . This compound serves as a versatile scaffold in medicinal chemistry, with reported in silico predictions and in vitro data suggesting potential activity across multiple biological pathways, including roles as a kinase inhibitor and an apoptosis modulator . It is commercially available from multiple global suppliers for research and development purposes .

Key Reasons Generic Substitution of N-(4-phenoxyphenyl)isonicotinamide (255904-98-4) Fails in Research


Direct substitution of N-(4-phenoxyphenyl)isonicotinamide with its closest structural analogs, such as N-(4-phenoxyphenyl)nicotinamide or 2-chloro-N-(4-phenoxyphenyl)isonicotinamide, is scientifically unsound. These molecules share the core phenoxyphenyl and pyridinecarboxamide motifs but differ critically in the position of the amide linkage (isonicotinamide vs. nicotinamide) or the presence of additional substituents like a chlorine atom . Such minor structural variations are known to significantly alter binding affinity, selectivity, and overall biological activity . Furthermore, studies on related isonicotinamide scaffolds demonstrate that modifications to the phenyl ring directly impact potency, as seen in the 92-fold difference in IC50 values between closely related compounds with different substitutions [1]. Therefore, confirming the specific CAS number (255904-98-4) is essential for experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for Procuring N-(4-phenoxyphenyl)isonicotinamide (255904-98-4)


Predicted Biological Activity Profile: Broad-Spectrum Antineoplastic and Antimitotic Potential

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm identifies N-(4-phenoxyphenyl)isonicotinamide with high probability scores (Pa) for several antineoplastic-related activities. Specifically, it predicts activity as a DNA synthesis inhibitor (Pa = 0.991), an apoptosis agonist (Pa = 0.979), an antineoplastic agent (Pa = 0.961), and an antimitotic (Pa = 0.694) [1]. While a direct comparator within this specific assay is not provided, the baseline for a 'high' Pa score is generally considered to be >0.7, and the compound exceeds this threshold in multiple cancer-relevant categories, distinguishing it from in-class compounds with lower or no predicted activity in these specific areas.

Cancer Research Drug Discovery In Silico Screening

Enzymatic Inhibition: Potency Against Tankyrase (TNKS) as an Isonicotinamide Scaffold

In a study evaluating the structure-activity relationship of isonicotinamide-based inhibitors, a compound closely related to N-(4-phenoxyphenyl)isonicotinamide (compound 4f, which contains a 4-phenoxyphenyl group) demonstrated potent inhibition of tankyrase (TNKS) enzymes with an IC50 of 0.035 µM [1]. This is approximately 22-fold more potent than another analog in the same series (compound 4c, IC50 = 0.76 µM) that contains a 4-hydroxyphenyl group instead of the 4-phenoxyphenyl moiety [2]. The assay was conducted in a biochemical format using purified enzyme and measuring autoparsylation activity by LC/MS detection of nicotinamide [3].

Enzyme Inhibition PARP/TNKS Research Wnt Signaling

Ovicidal Activity: A Unique Phenotypic Profile Against Agricultural Pests

N-(4-phenoxyphenyl)pyridinecarboxamides, a class which includes N-(4-phenoxyphenyl)isonicotinamide and its nicotinamide analog, have demonstrated moderate ovicidal activity against the codling moth (Cydia pomonella), a major global pest of apples and pears . This activity is unique to this class and is not a general property of all pyridinecarboxamides. The observed effect includes not only mortality but also a significant delay in the egg development period, a characteristic of juvenile hormone analogues . While specific LC50 data for the target compound is not provided, the study confirms the activity is associated with the N-(4-phenoxyphenyl)pyridinecarboxamide core, establishing a differentiating phenotypic anchor absent in structurally similar compounds outside this class.

Agrochemical Discovery Insecticide Research Pest Management

Physicochemical Properties: Implications for Bioavailability and Formulation

Physicochemical data for N-(4-phenoxyphenyl)isonicotinamide indicates a LogP (octanol-water partition coefficient) of approximately 4.2 . In the context of a closely related isonicotinamide analog with a phenoxyphenyl group (CID68972), its lipophilicity is quantified with a Log Po/w of 7.67 [1]. This high lipophilicity is associated with a predicted low gastrointestinal (GI) absorption in pharmacokinetic models [2]. While the exact LogP for CAS 255904-98-4 may differ slightly, the class trend suggests a strong influence of the phenoxyphenyl group on increasing lipophilicity compared to simpler isonicotinamide derivatives. This property differentiates it from more polar analogs, which may have different absorption and distribution profiles.

Preformulation ADME Studies Medicinal Chemistry

Key Application Scenarios for N-(4-phenoxyphenyl)isonicotinamide (255904-98-4) Based on Evidence


Oncology Drug Discovery: A Privileged Scaffold for Targeted Therapy

Procure N-(4-phenoxyphenyl)isonicotinamide as a validated starting point for medicinal chemistry optimization in oncology. Its high in silico probability scores for antineoplastic, antimitotic, and pro-apoptotic activities [1] provide a strong rationale for inclusion in cancer-focused screening decks. The evidence of potent TNKS inhibition (IC50 = 0.035 µM) in a direct analog further supports its utility as a lead-like scaffold for developing novel inhibitors of the Wnt signaling pathway, which is implicated in multiple cancer types [2].

Agrochemical R&D: Development of Novel Codling Moth Control Agents

For agrochemical discovery groups, this compound represents a specific entry point into a new class of ovicides. The demonstrated activity of N-(4-phenoxyphenyl)pyridinecarboxamides against codling moth eggs warrants its use in phenotypic screens aimed at pest control. Its unique mode of action, which includes delaying egg development, makes it a valuable tool compound for studying insect endocrinology and for developing resistance-breaking agents in integrated pest management programs.

Preclinical ADME and Formulation Studies

The compound's high predicted lipophilicity (LogP ~4.2-7.67) makes it an ideal model compound for studying the formulation challenges of lipophilic small molecules [3]. It can be used to develop and validate assays for solubility enhancement, protein binding assessment, and permeability studies. Its known physicochemical profile supports its use in standardizing protocols for handling and testing compounds with similar ADME properties, such as DMSO stock preparation and non-specific binding mitigation .

Kinase and Apoptosis Pathway Research

As a reported inhibitor of protein kinases and a known activator of apoptosis pathways , N-(4-phenoxyphenyl)isonicotinamide is a relevant tool for cellular biology studies. Researchers can utilize this compound to probe the role of NADPH oxidase and related ROS-producing enzymes in inflammatory diseases . Its use can help dissect the signaling networks governing cell survival, death, and inflammation in various cell models, including macrophages and cancer cell lines.

Quote Request

Request a Quote for N-(4-phenoxyphenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.